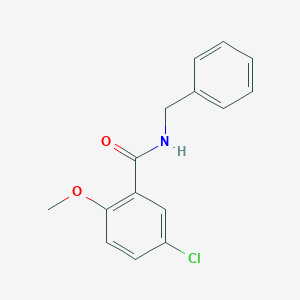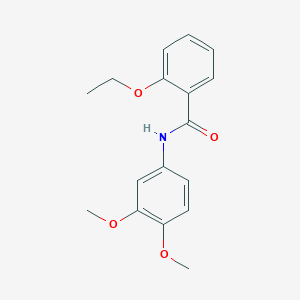
N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide, also known as GNE-1023, is a small molecule inhibitor that has shown potential in treating various types of cancer. This compound belongs to the class of benzamide derivatives and has a molecular weight of 331.4 g/mol.
Mécanisme D'action
N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide works by inhibiting the activity of NAMPT, which is an essential enzyme for the production of NAD+. NAD+ is a coenzyme that is involved in various cellular processes, including energy metabolism and DNA repair. By inhibiting NAMPT, N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide reduces the levels of NAD+ in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide can induce apoptosis (programmed cell death) in cancer cells. Additionally, N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide has been found to reduce the levels of various inflammatory cytokines, which are involved in the development and progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide is its specificity for NAMPT, which makes it a promising candidate for cancer treatment. However, like many other small molecule inhibitors, N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide has limitations, including poor solubility and low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
Future research on N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide could focus on improving its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy in vivo. Additionally, further studies could investigate the potential of N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the development of new NAMPT inhibitors with improved properties could also be an area of future research.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide involves several steps, including the reaction of 3,4-dimethoxybenzoyl chloride with ethoxybenzene in the presence of a base, followed by the addition of an amine to form the final product. The yield of the synthesis process is typically around 50%.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide has been extensively studied for its potential in treating cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. Additionally, N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide has been found to be effective in inhibiting the activity of the enzyme NAMPT, which is involved in the production of NAD+.
Propriétés
Formule moléculaire |
C17H19NO4 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C17H19NO4/c1-4-22-14-8-6-5-7-13(14)17(19)18-12-9-10-15(20-2)16(11-12)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
Clé InChI |
QEXDGOZGBZNPOL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



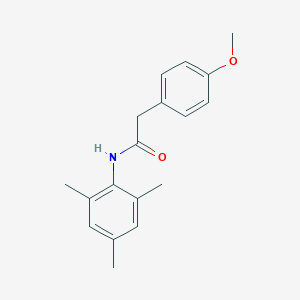
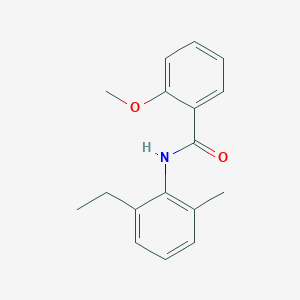
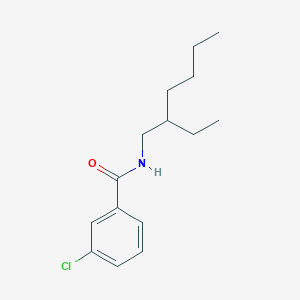
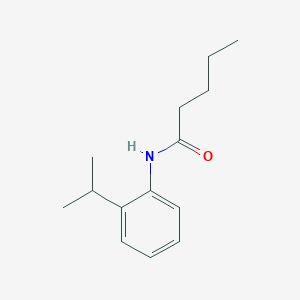
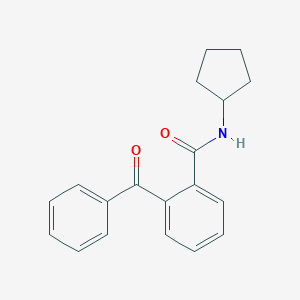
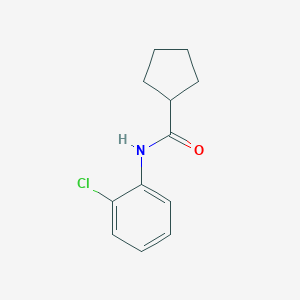

![N-(2-ethylhexyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291582.png)


